molecular formula C8H12N2OS B3301590 [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 910780-61-9

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B3301590
CAS No.: 910780-61-9
M. Wt: 184.26 g/mol
InChI Key: NUJRYDOEXOBYJG-UHFFFAOYSA-N
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Description

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2OS. It is also known by its IUPAC name, N-(4-aminophenyl)-S-methylmethanesulfinamide. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfanone group through an imino linkage. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in the formation of secondary amines.

    Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:

    [(4-Aminophenyl)imino]dimethyl-lambda6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone group.

    [(4-Aminophenyl)imino]dimethyl-lambda6-sulfone: Similar structure but with a sulfone group instead of a sulfanone group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJRYDOEXOBYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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